N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide
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Description
“N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide” is a chemical compound that contains a carbazole moiety . Carbazole is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring . The compound also contains a pentanamide group attached to the carbazole moiety .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature . For instance, substituted tetrahydrocarbazoles were obtained in reactions of substituted phenylhydrazines with cyclohexanone according to the Fischer method . The starting tetrahydrocarbazoles that differed by the type and position of substituents in the aromatic ring were used for further reactions .Molecular Structure Analysis
The molecular structure of “this compound” can be deduced from its name. It contains a carbazole moiety, which is a tricyclic structure consisting of two benzene rings fused to a pyrrole ring . This carbazole moiety is substituted at the 6-position with a pentanamide group .Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied . For example, chemo- and regioselective oxidation of substituted 2,3,4,9-tetrahydro-1H-carbazoles was used to obtain 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones depending on the nature of the selected oxidant .Future Directions
The future directions for the study of “N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)pentanamide” and related compounds could involve further exploration of their synthesis, chemical reactions, and biological activity . Additionally, the development of a preparative method for the synthesis of 2,3,4,9-tetrahydro-1H-carbazol-1-ones by direct regioselective oxygenation of 2,3,4,9-tetrahydro-1H-carbazoles could be a promising future direction .
Properties
IUPAC Name |
N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-2-3-8-18(21)19-12-13-9-10-17-15(11-13)14-6-4-5-7-16(14)20-17/h9-11,20H,2-8,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXAAQOLFPZTIOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCC1=CC2=C(C=C1)NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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